N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide
Overview
Description
N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropyl group, a sulfonyl group, and a dimethoxyphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide typically involves multiple steps, starting from readily available precursors. The process may include the formation of the cyclopropyl group, sulfonylation, and the introduction of the dimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: The compound may be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide involves its interaction with specific molecular targets and pathways The cyclopropyl group, sulfonyl group, and dimethoxyphenyl group contribute to its reactivity and binding affinity
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
- N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
Uniqueness
N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Its structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclopropyl-2-[(3,4-dimethoxyphenyl)sulfonylamino]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-9(14(17)15-10-4-5-10)16-22(18,19)11-6-7-12(20-2)13(8-11)21-3/h6-10,16H,4-5H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMHAJXKGXOEJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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